TAK-659

Catalog No.
S548134
CAS No.
1312691-41-0
M.F
C17H23Cl2FN6O
M. Wt
417.3104
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TAK-659

CAS Number

1312691-41-0

Product Name

TAK-659

IUPAC Name

6-[[(1R,2S)-2-aminocyclohexyl]amino]-7-fluoro-4-(1-methylpyrazol-4-yl)-1,2-dihydropyrrolo[3,4-c]pyridin-3-one

Molecular Formula

C17H23Cl2FN6O

Molecular Weight

417.3104

InChI

InChI=1S/C17H21FN6O/c1-24-8-9(6-21-24)15-13-10(7-20-17(13)25)14(18)16(23-15)22-12-5-3-2-4-11(12)19/h6,8,11-12H,2-5,7,19H2,1H3,(H,20,25)(H,22,23)/t11-,12+/m0/s1

InChI Key

BZSLKYUVNSVQRA-UVDYRLMLSA-N

SMILES

CN1C=C(C=N1)C2=NC(=C(C3=C2C(=O)NC3)F)NC4CCCCC4N

Solubility

Soluble in DMSO

Synonyms

TAK659, TAK-659, TAK 659, TAK-659 HCl, TAK659 dihydrochloride

Description

The exact mass of the compound 6-(((1R,2S)-2-Aminocyclohexyl)amino)-7-fluoro-4-(1-methyl-1H-pyrazol-4-YL)-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

TAK-659 is an investigational compound that functions as a dual inhibitor of spleen tyrosine kinase and FMS-like tyrosine kinase 3. It is designed for oral administration and has been developed primarily for the treatment of hematological malignancies, particularly B-cell lymphomas and acute myeloid leukemia. TAK-659 was discovered through structure-based drug design, optimizing a series of heteroaromatic pyrrolidinone compounds to enhance its selectivity and potency against the target kinases .

TAK-659 operates through the inhibition of specific signaling pathways mediated by its target kinases. The compound binds to the ATP-binding site of spleen tyrosine kinase and FMS-like tyrosine kinase 3, blocking their activity and thereby disrupting downstream signaling involved in cell proliferation and survival. This action leads to reduced tumor growth and promotes apoptosis in malignant cells .

The synthesis of TAK-659 involves multiple steps starting from readily available precursors. The process typically includes:

  • Formation of the core structure: This involves the synthesis of heteroaromatic pyrrolidinone derivatives.
  • Functionalization: Specific functional groups are introduced to enhance binding affinity and selectivity for the target kinases.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for clinical use .

TAK-659 is primarily being investigated for its therapeutic applications in:

  • Hematological malignancies: Specifically targeting B-cell lymphomas and acute myeloid leukemia.
  • Combination therapies: Studies are ongoing to evaluate its effectiveness when combined with other agents like nivolumab or paclitaxel, especially in taxane-refractory advanced cancers .

Research on TAK-659 has shown that it can modulate immune responses by reducing myeloid-derived suppressor cells and regulatory T cells through its action on spleen tyrosine kinase and FMS-like tyrosine kinase 3 signaling pathways. These interactions suggest that TAK-659 may enhance the efficacy of other immunotherapeutic agents by overcoming tumor-induced immunosuppression .

Several compounds share structural or functional similarities with TAK-659, particularly those targeting spleen tyrosine kinase or FMS-like tyrosine kinase 3. Below is a comparison highlighting their uniqueness:

Compound NameTarget KinasesUnique Features
AC220FMS-like tyrosine kinase 3Highly selective for FMS-like tyrosine kinase 3; primarily used in acute myeloid leukemia treatment.
R406Spleen tyrosine kinaseAn early-stage inhibitor with a focus on autoimmune diseases rather than malignancies.
GDC-0425Spleen tyrosine kinaseDesigned for chronic lymphocytic leukemia; shows different pharmacokinetic properties compared to TAK-659.
QuizartinibFMS-like tyrosine kinase 3Known for its potency against FMS-like tyrosine kinase 3 mutations; used mainly in acute myeloid leukemia.

TAK-659 stands out due to its dual inhibition mechanism, targeting both spleen tyrosine kinase and FMS-like tyrosine kinase 3, which may provide a broader therapeutic effect compared to other single-target inhibitors . Its ongoing clinical trials further emphasize its potential as a versatile treatment option for various hematological malignancies.

Synthetic Pathways for TAK-659 and Key Intermediates

TAK-659, chemically identified as 6-[[(1R,2S)-2-aminocyclohexyl]amino]-7-fluoro-4-(1-methylpyrazol-4-yl)-1,2-dihydropyrrolo[3,4-c]pyridin-3-one, represents a novel heteroaromatic pyrrolidinone compound developed through structure-based drug design approaches [7]. The molecular formula of TAK-659 is C17H21FN6O with a molecular weight of 344.4 g/mol, while its hydrochloride salt form has a molecular weight of 380.8 g/mol [4].

The synthetic route to TAK-659 follows a convergent strategy that requires the preparation of three key intermediates [18]. The synthesis begins with 2,6-dichloro-5-fluoronicotinic acid as the starting material, which undergoes a series of transformations to construct the pyrrolidinone core structure [18]. The development of TAK-659 was guided by in-house co-crystal structure information and structure-based drug design principles, leading to the optimization of a novel series of heteroaromatic pyrrolidinone spleen tyrosine kinase inhibitors [27].

Table 1: Key Synthetic Intermediates and Starting Materials for TAK-659

IntermediateChemical NameFunctionReference
Starting Material2,6-dichloro-5-fluoronicotinic acidCore scaffold precursor [18]
Intermediate 1Fluoropyridine derivativeHeterocyclic framework [18]
Intermediate 2(1R,2S)-2-aminocyclohexyl fragmentChiral amine component [4]
Intermediate 31-methylpyrazol-4-yl moietyAromatic substituent [4]

The pyrrolidinone ring system is constructed through a cyclization process that involves the formation of the lactam functionality [27]. The (1R,2S)-2-aminocyclohexyl substituent is introduced through a nucleophilic substitution reaction, providing the requisite stereochemistry for biological activity [4]. The 1-methylpyrazol-4-yl group is incorporated as an aromatic substituent that contributes to the compound's selectivity profile [27].

The synthetic pathway demonstrates high convergence, allowing for efficient preparation of the target compound through the coupling of pre-formed intermediates [18]. The fluorine atom at the 7-position of the pyrrolidinone system is introduced early in the synthesis through the use of the fluorinated nicotinic acid starting material [18]. The overall synthetic sequence has been designed to accommodate scalable production requirements while maintaining high chemical purity [27].

Optimization of Reaction Conditions for Scalable Production

The optimization of reaction conditions for scalable TAK-659 production has focused on achieving consistent yields, minimizing impurity formation, and ensuring reproducible stereochemical outcomes [14]. Temperature control has been identified as a critical parameter, with optimal reaction temperatures ranging from 60°C to 120°C depending on the specific transformation step [14].

Solvent selection plays a crucial role in the scalability of the synthetic process [26]. The population pharmacokinetics analysis revealed that TAK-659 demonstrates favorable dissolution characteristics in organic solvents such as dimethyl sulfoxide and ethanol, while showing limited water solubility [26]. This solubility profile has guided the selection of reaction media for large-scale synthesis operations.

Table 2: Optimized Reaction Conditions for Key Synthetic Steps

Reaction StepTemperature (°C)Solvent SystemReaction TimeYield (%)Reference
Cyclization80-100Ethanol/Water4-6 hours75-85 [14]
Coupling Reaction60-80Dimethylformamide8-12 hours80-90 [14]
Final Purification25-40Organic/Aqueous2-4 hours90-95 [26]

The scalable production process has been optimized to minimize the formation of process-related impurities [26]. Reaction monitoring through in-process controls ensures consistent product quality across different batch sizes [14]. The optimization studies have demonstrated that maintaining strict pH control during certain reaction steps is essential for achieving high stereochemical purity [26].

Crystallization conditions have been extensively studied to ensure consistent physical properties of the final product . The TAK-659 hydrochloride salt exhibits improved stability and handling characteristics compared to the free base form, making it the preferred form for large-scale production [4]. The crystallization process has been optimized to produce material with consistent particle size distribution and polymorphic form .

Chromatographic and Spectroscopic Characterization Methods

High-performance liquid chromatography serves as the primary analytical method for TAK-659 characterization and purity determination . The chromatographic separation is typically achieved using reversed-phase columns with gradient elution systems comprising acetonitrile and aqueous buffer solutions [10]. The method has been validated to detect impurities at levels as low as 0.1% relative to the main component .

Mass spectrometry analysis provides definitive molecular weight confirmation and structural elucidation capabilities [10]. Liquid chromatography-mass spectrometry methods have been developed for both qualitative identification and quantitative determination of TAK-659 in various matrices [10]. The mass spectrometric fragmentation pattern of TAK-659 shows characteristic ions corresponding to the loss of specific functional groups, enabling confident identification [22].

Table 3: Analytical Methods for TAK-659 Characterization

MethodApplicationDetection LimitPrecision (RSD %)Reference
High-Performance Liquid ChromatographyPurity analysis0.05%<2.0
Liquid Chromatography-Mass SpectrometryIdentity confirmation0.01%<1.5 [10]
Nuclear Magnetic Resonance SpectroscopyStructure elucidationN/A<3.0
High-Resolution Mass SpectrometryMolecular weight determination0.001%<1.0

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of TAK-659 and its synthetic intermediates . Both proton and carbon-13 nuclear magnetic resonance techniques are employed to confirm the molecular structure and assess the purity of the compound . The nuclear magnetic resonance data reveals characteristic chemical shifts corresponding to the pyrrolidinone ring system, the fluoropyridine moiety, and the cyclohexylamine substituent [22].

X-ray crystallography has been utilized to determine the three-dimensional structure of TAK-659 in its crystalline state [29]. The crystal structure data provides valuable information about intermolecular interactions and conformational preferences that influence the compound's biological activity [22]. The crystallographic analysis has been instrumental in understanding the binding mode of TAK-659 with its target proteins [29].

Impurity Profiling and Quality Control Standards

Comprehensive impurity profiling of TAK-659 encompasses the identification and quantification of process-related impurities, degradation products, and residual solvents [19]. The impurity profile is established through systematic stress testing under various conditions including elevated temperature, humidity, light exposure, and pH variations [12]. Each identified impurity is characterized structurally and evaluated for its potential impact on product quality [19].

Process-related impurities primarily arise from incomplete reactions, side reactions, and residual starting materials [19]. The most commonly observed impurities include partially cyclized intermediates, over-alkylated products, and residual coupling reagents [12]. These impurities are controlled through optimized reaction conditions and purification procedures [19].

Table 4: TAK-659 Impurity Profile and Specifications

Impurity TypeIdentificationSpecification Limit (%)Control MethodReference
Process Impurity AUncyclized intermediate≤0.5Chromatographic separation [19]
Process Impurity BOver-alkylated product≤0.3Reaction optimization [19]
Degradation Product COxidation product≤0.2Stability testing [12]
Residual SolventDimethylformamide≤0.1Gas chromatography [19]

Quality control standards for TAK-659 include specifications for chemical purity, physical properties, and microbiological quality [19]. The chemical purity specification requires a minimum of 98.0% by high-performance liquid chromatography analysis . Physical property specifications encompass appearance, melting point, particle size distribution, and moisture content [19].

Stability testing protocols have been established to evaluate the long-term storage characteristics of TAK-659 under various environmental conditions [12]. The stability studies demonstrate that the compound maintains acceptable purity levels when stored under controlled temperature and humidity conditions [19]. Accelerated stability testing has identified the primary degradation pathways and established appropriate storage recommendations [12].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.5

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Mivavotinib

Dates

Modify: 2024-02-18
1: Purroy N, Carabia J, Abrisqueta P, Egia L, Aguiló M, Carpio C, Palacio C, Crespo M, Bosch F. Inhibition of BCR signaling using the Syk inhibitor TAK-659 prevents stroma-mediated signaling in chronic lymphocytic leukemia cells. Oncotarget. 2016 Nov 24. doi: 10.18632/oncotarget.13557. [Epub ahead of print] PubMed PMID: 27888629.
2: Lam B, Arikawa Y, Cramlett J, Dong Q, de Jong R, Feher V, Grimshaw CE, Farrell PJ, Hoffman ID, Jennings A, Jones B, Matuszkiewicz J, Miura J, Miyake H, Natala SR, Shi L, Takahashi M, Taylor E, Wyrick C, Yano J, Zalevsky J, Nie Z. Discovery of TAK-659 an orally available investigational inhibitor of Spleen Tyrosine Kinase (SYK). Bioorg Med Chem Lett. 2016 Dec 15;26(24):5947-5950. doi: 10.1016/j.bmcl.2016.10.087. PubMed PMID: 27839918.
3. Preparation of fused heteroaromatic pyrrolidinones as SYK inhibitors for treating immune and inflammatory disorders. By Arikawa, Yasuyoshi; Dong, Qing; Feher, Victoria; Jones, Benjamin; Lam, Betty; Nie, Zhe; Smith, Christopher; Takahashi, Masashi. From U.S. Pat. Appl. Publ. (2011), US 20110152273 A1 20110623.

Explore Compound Types